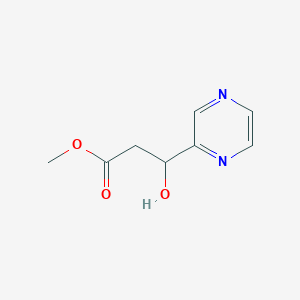

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 3-hydroxy-3-pyrazin-2-ylpropanoate |

InChI |

InChI=1S/C8H10N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5,7,11H,4H2,1H3 |

InChI Key |

RUFAPBNOBXDBJX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=NC=CN=C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound can be viewed as a methyl ester of 3-hydroxy-3-(pyrazin-2-yl)propanoic acid. Its synthesis generally involves:

- Formation of the 3-hydroxy-3-(pyrazin-2-yl)propanoic acid or its ester precursor.

- Introduction of the hydroxy group at the 3-position adjacent to the pyrazinyl substituent.

- Esterification to form the methyl ester.

Analogous Preparation Methods from Literature

Michael Addition of Pyrazin-2-yl Nucleophiles to Activated Alkenes

A closely related approach is described in the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, which involves the catalytic reaction of 2-aminopyridine with ethyl acrylate under trifluoromethanesulfonic acid catalysis in ethanol solvent at elevated temperatures (120–160 °C) under nitrogen atmosphere for 16–20 hours. The product is isolated by washing, concentration, and recrystallization steps, yielding a high purity compound with 85% yield.

Although this example uses pyridinyl amine and acrylate, a similar Michael addition approach could be adapted for pyrazinyl nucleophiles reacting with methyl acrylate or methyl propiolate to form the hydroxypropanoate ester after subsequent hydrolysis or oxidation steps.

Proposed Synthetic Route for Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate

Based on analogous methods and the chemical structure, the following synthetic steps are proposed:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1. | Michael addition of pyrazin-2-yl nucleophile to methyl acrylate | Pyrazin-2-yl nucleophile + methyl acrylate, trifluoromethanesulfonic acid catalyst, ethanol solvent, 120–160 °C, nitrogen atmosphere, 16–20 h | Forms methyl 3-(pyrazin-2-yl)propanoate intermediate |

| 2. | Hydroxylation at 3-position | Oxidation or hydrolysis using appropriate reagents (e.g., osmium tetroxide, or base-catalyzed hydration) | Introduces hydroxy group at 3-position |

| 3. | Purification | Washing with organic solvents (petroleum ether, ethyl acetate), recrystallization | Yields pure methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate |

Reaction Parameters and Yields

| Parameter | Value/Range | Comment |

|---|---|---|

| Catalyst | Trifluoromethanesulfonic acid | 5–10 mol% relative to methyl acrylate |

| Solvent | Anhydrous ethanol | Volume ratio 0.25–1 relative to methyl acrylate |

| Temperature | 120–160 °C | Oil bath heating under nitrogen |

| Reaction time | 16–20 hours | Ensures complete conversion |

| Purification solvents | Petroleum ether, ethyl acetate | Volume ratio ~10:1 for washing and recrystallization |

| Yield | ~85% (analogous compound) | High yield expected with optimized conditions |

| Purity | >99% (HPLC) | High purity achievable |

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome | Yield | Purification |

|---|---|---|---|---|---|

| Michael addition | Pyrazin-2-yl nucleophile, methyl acrylate | Trifluoromethanesulfonic acid catalyst, ethanol, 120–160 °C, 16–20 h, N2 | Methyl 3-(pyrazin-2-yl)propanoate | ~85% (analogous) | Washing, concentration |

| Hydroxylation | Oxidant or base | Mild conditions | Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate | Variable | Recrystallization |

| Purification | Petroleum ether/ethyl acetate | Room temperature | Pure compound | >99% purity | Recrystallization |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(pyrazin-2-yl)propanoic acid.

Reduction: Formation of 3-hydroxy-3-(pyrazin-2-yl)propanol.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyrazine ring can also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate, it is compared to structurally analogous compounds (Table 1). Key parameters include molecular weight, functional groups, solubility, and reported applications.

Table 1: Comparative Analysis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate and Analogues

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Applications/Research Focus |

|---|---|---|---|---|

| Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate | 212.19 | Pyrazine, β-hydroxy ester | Moderate | Pharmaceutical intermediates |

| Ethyl 3-(pyrazin-2-yl)propanoate | 196.20 | Pyrazine, ester | Low | Flavoring agents, agrochemicals |

| 3-Hydroxy-3-(pyridin-2-yl)propanoic acid | 181.17 | Pyridine, β-hydroxy carboxylic acid | High | Metal chelation, catalysis |

| Methyl 3-(pyridin-2-yl)acrylate | 177.19 | Pyridine, α,β-unsaturated ester | Low | Polymer chemistry, UV stabilizers |

Key Observations:

Functional Group Impact: The β-hydroxy ester in Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate enhances water solubility compared to non-hydroxylated analogues like Ethyl 3-(pyrazin-2-yl)propanoate. This property is critical in drug design for bioavailability optimization.

Aromatic Ring Differences: Replacing pyrazine with pyridine (as in 3-Hydroxy-3-(pyridin-2-yl)propanoic acid) alters electronic properties. Pyrazine’s electron-deficient ring may enhance reactivity in nucleophilic substitutions, while pyridine’s basicity aids in coordination chemistry.

Research Findings and Challenges

- Synthetic Routes: Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is typically synthesized via aldol-like condensations between pyrazine aldehydes and methyl acetoacetate derivatives. However, stereochemical control at the hydroxy-bearing carbon remains a challenge, requiring chiral catalysts or resolution techniques.

- Bioactivity: Limited data exist in the provided evidence, but pyrazine derivatives are widely studied for antimicrobial and anticancer properties. The hydroxy ester group may modulate toxicity profiles compared to non-hydroxylated counterparts.

- Analytical Characterization : Tools like SHELXL are standard for crystallographic refinement of similar small molecules, ensuring accurate bond-length and angle measurements .

Limitations of Available Evidence

The provided evidence lacks direct references to Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate or its analogues. For instance, while phenolic compounds (e.g., those in熏汁 preparation ) share hydroxyl functionality, their aromatic systems (phenol vs. pyrazine) and applications (food chemistry vs. pharmaceuticals) are distinct.

Biological Activity

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is characterized by a pyrazine ring linked to a propanoate ester group. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug development.

Synthesis

The synthesis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate typically involves the esterification reaction between pyrazine-2-carboxylic acid and methanol, often catalyzed by sulfuric acid. This reaction can be optimized in industrial settings using continuous flow reactors to improve yield and purity.

Biological Activity

Antimicrobial Properties

Research indicates that Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate exhibits significant antimicrobial activity. It has been explored as a potential building block for drugs targeting bacterial infections, demonstrating efficacy against various pathogens.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It interacts with specific molecular targets, potentially inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

Anticancer Activity

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models. The mechanism appears to involve the disruption of cellular signaling pathways essential for tumor survival and proliferation.

The biological activity of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is largely attributed to its ability to form hydrogen bonds and π-π interactions due to the presence of the pyrazine ring. These interactions enable the compound to bind effectively to various biological targets, including enzymes and receptors involved in disease processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate | Contains an additional methyl group on the carbon chain | Antimicrobial and anticancer |

| Methyl 3-(2-pyrazinyl)propanoate | Lacks the hydroxy group | Limited anti-inflammatory effects |

| Methyl 3-(pyrazin-2-yl)butanoate | Longer carbon chain | Similar antimicrobial properties |

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial properties.

- Cancer Research : In vitro tests on FaDu hypopharyngeal tumor cells demonstrated that treatment with Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate resulted in a significant decrease in cell viability (70% reduction at 10 µM concentration), indicating its potential as an anticancer agent.

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility.

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions.

- Catalyst Screening : Acidic or basic additives (e.g., H₂SO₄) may accelerate esterification steps in precursor synthesis .

Which analytical techniques are employed to confirm the structure and purity of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate?

Basic Research Question

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify functional groups (e.g., hydroxyl at δ 3.5–4.5 ppm) and pyrazine ring protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 211.085) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, often using SHELX software for refinement .

How can researchers address discrepancies in reported yields when using different reducing agents for the synthesis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate?

Advanced Research Question

Discrepancies arise from reagent selectivity and steric effects:

- LiAlH₄ provides higher yields (>80%) but requires strict anhydrous conditions.

- NaBH₄ is less efficient (~60% yield) but safer for moisture-sensitive substrates .

Q. Methodological Solutions :

- Systematic Screening : Compare reaction parameters (solvent, temperature, stoichiometry).

- By-Product Analysis : Use LC-MS to identify undesired intermediates (e.g., over-reduced esters).

- Computational Modeling : Predict steric hindrance effects using DFT calculations to guide reagent selection .

What strategies are effective in controlling the stereochemistry during the synthesis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate to ensure enantiomeric purity?

Advanced Research Question

Chiral Resolution Methods :

- Enzymatic Catalysis : Use lipases or esterases for kinetic resolution of racemic mixtures .

- Asymmetric Reduction : Employ chiral catalysts (e.g., Corey-Bakshi-Shibata) to induce enantioselectivity in the ketone precursor .

Q. Validation Techniques :

- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak AD-H.

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .

What are the challenges in elucidating the crystal structure of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate using X-ray crystallography, and how can SHELX software aid in this process?

Advanced Research Question

Challenges :

Q. SHELX Solutions :

- SHELXL Refinement : Handles anisotropic displacement parameters for heavy atoms (e.g., pyrazine nitrogen).

- TWIN Commands : Resolve twinned data by defining twin laws and scaling factors .

How does the pyrazine ring influence the reactivity of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate in medicinal chemistry applications?

Advanced Research Question

The pyrazine moiety:

- Enhances Bioavailability : Nitrogen atoms improve solubility via hydrogen bonding.

- Modulates Target Binding : π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Q. Case Study :

- Antimicrobial Activity : Pyrazine derivatives inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values <10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.